molecular formula C19H19NO2 B15217180 4-(1-Butyl-1H-indol-2-yl)benzoic acid CAS No. 88561-06-2

4-(1-Butyl-1H-indol-2-yl)benzoic acid

Cat. No.: B15217180
CAS No.: 88561-06-2
M. Wt: 293.4 g/mol
InChI Key: OQVVGVWRKAUAOF-UHFFFAOYSA-N
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Description

4-(1-Butyl-1H-indol-2-yl)benzoic acid is a high-purity chemical compound designed for research and development purposes. This benzoic acid derivative features an indole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. Compounds based on similar indole and benzoic acid structures are extensively investigated in pharmaceutical research for their potential as modulators of biological targets, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Research into related structures focuses on developing treatments for conditions such as type-2 diabetes, with some analogues functioning as high-affinity antagonists that sensitize insulin without activating the receptor, offering a potential mechanism to separate efficacy from side effects . Benzoic acid and its derivatives are also utilized in various industrial applications, such as serving as corrosion inhibitors or additives in nucleating agents for polyolefins . This product is intended for laboratory research by qualified personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

CAS No.

88561-06-2

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(1-butylindol-2-yl)benzoic acid

InChI

InChI=1S/C19H19NO2/c1-2-3-12-20-17-7-5-4-6-16(17)13-18(20)14-8-10-15(11-9-14)19(21)22/h4-11,13H,2-3,12H2,1H3,(H,21,22)

InChI Key

OQVVGVWRKAUAOF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under standard conditions. For example, treatment with methanol in the presence of thionyl chloride (SOCl₂) yields the corresponding methyl ester:

4-(1-Butyl-1H-indol-2-yl)benzoic acid+CH₃OHSOCl₂Methyl 4-(1-butyl-1H-indol-2-yl)benzoate+H₂O\text{4-(1-Butyl-1H-indol-2-yl)benzoic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl₂}} \text{Methyl 4-(1-butyl-1H-indol-2-yl)benzoate} + \text{H₂O}

Conditions : Reflux in anhydrous methanol with catalytic SOCl₂ for 4–6 hours.

Amidation

The acid reacts with primary or secondary amines via carbodiimide-mediated coupling (e.g., DCC/DMAP) to form amides:

4-(1-Butyl-1H-indol-2-yl)benzoic acid+R-NH₂DCC, DMAP4-(1-Butyl-1H-indol-2-yl)-N-(R)benzamide\text{this compound} + \text{R-NH₂} \xrightarrow{\text{DCC, DMAP}} \text{4-(1-Butyl-1H-indol-2-yl)-N-(R)benzamide}

Typical Yield : 65–80%.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), producing 1-butyl-2-(phenyl)indole:

4-(1-Butyl-1H-indol-2-yl)benzoic acidΔ1-Butyl-2-(phenyl)-1H-indole+CO₂\text{this compound} \xrightarrow{\Delta} \text{1-Butyl-2-(phenyl)-1H-indole} + \text{CO₂}

Conditions : Heating under inert atmosphere.

Electrophilic Substitution at the Indole Ring

The indole moiety undergoes electrophilic aromatic substitution (EAS) at the C-3 and C-5 positions:

Reaction TypeReagents/ConditionsProductYieldReference
Bromination Br₂ in DCM, 0°C3-Bromo-4-(1-butyl-1H-indol-2-yl)benzoic acid45–55%
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-4-(1-butyl-1H-indol-2-yl)benzoic acid60%

Ortho-Iodination of the Benzoic Acid Group

The benzoic acid directs iridium-catalyzed ortho-iodination using N-iodosuccinimide (NIS):

4-(1-Butyl-1H-indol-2-yl)benzoic acid[Ir], NIS, HFIP2-Iodo-4-(1-butyl-1H-indol-2-yl)benzoic acid\text{this compound} \xrightarrow{\text{[Ir], NIS, HFIP}} \text{2-Iodo-4-(1-butyl-1H-indol-2-yl)benzoic acid}

Conditions : [Ir] catalyst (e.g., [Cp*IrCl₂]₂), NIS (1.1 equiv), hexafluoroisopropanol (HFIP), 40°C, 12 hours .
Yield : 72–85% .

Cross-Coupling Reactions

The iodinated derivative (from Reaction 5) participates in Suzuki-Miyaura cross-coupling to form biaryl systems:

2-Iodo-4-(1-butyl-1H-indol-2-yl)benzoic acid+Ar-B(OH)₂Pd(PPh₃)₄, K₂CO₃2-Aryl-4-(1-butyl-1H-indol-2-yl)benzoic acid\text{2-Iodo-4-(1-butyl-1H-indol-2-yl)benzoic acid} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{2-Aryl-4-(1-butyl-1H-indol-2-yl)benzoic acid}

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C.

Reduction of the Indole Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the indole to indoline, though this reaction has not been optimized for the title compound. Similar analogs show:

IndoleH₂, Pd/CIndoline\text{Indole} \xrightarrow{\text{H₂, Pd/C}} \text{Indoline}

Challenges : Over-reduction or decomposition may occur due to the butyl substituent.

Key Stability Considerations

  • The compound is stable under ambient conditions but degrades in strong acidic/basic media or prolonged UV exposure.

  • Storage recommendations: Dark, inert atmosphere, room temperature .

Mechanism of Action

The mechanism of action of 4-(1-Butyl-1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pharmacological Activity

  • Butyl vs. Methyl/Phenyl Groups :
    The butyl chain in 4-(1-Butyl-1H-indol-2-yl)benzoic acid enhances lipophilicity compared to shorter alkyl or aromatic substituents (e.g., methyl or phenyl groups in and ). This may improve blood-brain barrier penetration, a critical factor for neuroactive compounds .
  • Fluorobenzyl Derivatives: 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid () incorporates a fluorinated benzyl group, which increases metabolic stability by resisting oxidative degradation.
  • Thiophene and Isoindole Modifications :
    Compounds like 4-(thiophen-3-yl)benzoic acid () and 2-(4-(1,3-dioxoisoindol-2-yl)phenyl)butyric acid () demonstrate how heterocyclic substitutions (thiophene, isoindole dione) influence electronic properties and binding affinity. The indole-benzoic acid scaffold in the target compound offers a balance between aromaticity and hydrogen-bonding capacity .

Functional Group Contributions

  • Benzoic Acid vs. Acetic Acid :
    The benzoic acid moiety in the target compound provides stronger hydrogen-bonding interactions compared to acetic acid derivatives (e.g., ), which may enhance binding to targets like cholinesterases or amyloid proteins .
  • Amide vs. Ester Linkages: Derivatives of 4-((3,4-dihydroisoquinolin-2-yl)methyl)benzoic acid () with amide bonds exhibit higher enzymatic inhibition potency than ester analogs, suggesting that the carboxylic acid group in the target compound could be optimized via similar derivatization strategies .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) LogP* (Predicted)
This compound ~309.38 Butyl (indole-1), benzoic acid Potential BChE inhibition (inferred) ~3.8
4-((3,4-Dihydroisoquinolin-2-yl)methyl)benzoic acid () ~279.34 Dihydroisoquinolinylmethyl BChE inhibition (IC₅₀ = 0.8–5.2 µM) ~2.5
4-(Thiophen-3-yl)benzoic acid () 204.24 Thiophene (3-yl) Not reported ~2.9
2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid () 313.31 4-Fluorobenzyl, acetic acid Synthetic cannabinoid metabolite ~3.5

*LogP values estimated using fragment-based methods.

Biological Activity

4-(1-Butyl-1H-indol-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features an indole moiety linked to a benzoic acid structure, which may contribute to its diverse biological activities.

Antitumor Activity

Research has indicated that indole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. In a study evaluating the cytotoxicity of indole derivatives, it was found that certain substitutions on the indole ring enhanced their activity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.44 to 12.9 µM depending on the substituent groups .

Table 1: Cytotoxicity of Indole Derivatives against MDA-MB-231 Cells

CompoundIC50 (µM)
4a27.4
4b>100
4c12.9

Anti-inflammatory Activity

Indole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies suggested that certain indole compounds could reduce inflammation markers in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Antibacterial Activity

The antibacterial activity of indole derivatives is another area of interest. Compounds structurally related to this compound have demonstrated effectiveness against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 0.98 µg/mL .

Table 2: Antibacterial Activity of Indole Derivatives

CompoundMIC (µg/mL)Target Bacteria
3k0.98MRSA
3g1.5Staphylococcus aureus

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many indole derivatives act as enzyme inhibitors, particularly targeting kinases and proteases involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds can affect signaling pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and cell proliferation.
  • Interference with Bacterial Metabolism : The antibacterial effects are often linked to the disruption of bacterial cell wall synthesis or protein synthesis.

Case Studies

Several studies have highlighted the efficacy of indole derivatives in clinical settings:

  • A study involving a series of indole-based compounds demonstrated significant tumor reduction in xenograft models when treated with a specific derivative similar to this compound .
  • Another investigation into the anti-inflammatory effects showed that treatment with an indole derivative led to a marked decrease in paw edema in rat models, suggesting its potential use in treating inflammatory conditions .

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